Propylidynephosphane
Description
Structure
3D Structure
Properties
CAS No. |
131323-87-0 |
|---|---|
Molecular Formula |
C3H5P |
Molecular Weight |
72.05 g/mol |
IUPAC Name |
propylidynephosphane |
InChI |
InChI=1S/C3H5P/c1-2-3-4/h2H2,1H3 |
InChI Key |
MLTUFOGQVFPTCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC#P |
Origin of Product |
United States |
Synthetic Methodologies for Propylidynephosphane and Analogues
Multi-Step Synthesis Pathways from Precursors
Traditional routes to phosphaalkynes, including propylidynephosphane, often rely on elimination reactions from suitable precursors. These multi-step approaches typically involve the initial synthesis of a functionalized phosphorus(V) compound, its reduction to a phosphorus(III) species, and a final elimination step to generate the desired P≡C triple bond.
The preparation of phosphonic acid esters is a well-established field, with the Michaelis-Arbuzov reaction being a cornerstone method. nih.gov This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. wikipedia.org For the synthesis of precursors to phosphaalkynes, halogenated phosphonic acid esters are required.
These compounds can be synthesized through several methods:
Arbuzov Reaction with Halogenated Substrates: Using polyhalogenated alkanes as substrates in the Michaelis-Arbuzov reaction yields the corresponding halogenated phosphonic acid esters. For instance, reacting triisopropyl phosphite with carbon tetrachloride can lead to trichloromethylphosphonic acid diisopropyl ester (Cl₃CP(O)(OPr-i)₂), a known precursor for phosphaalkyne synthesis. thieme-connect.de
Direct Esterification: Phosphonic acids can be directly esterified using various reagents. nih.gov While this is common for non-halogenated versions, specific conditions can be applied for halogenated analogues. Selective esterification can be achieved using orthoacetates, where reaction temperature can determine whether mono- or di-esters are formed. nih.gov
Alcoholysis of Phosphonic Dichlorides: The reaction of phosphonic dichlorides with alcohols is a widely used method to produce phosphonic acid esters. nih.gov
The choice of method often depends on the availability of starting materials and the desired ester group.
Table 1: Illustrative Methods for Phosphonic Ester Synthesis
| Method | Reactants | Product Type | Reference |
|---|---|---|---|
| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | Dialkyl phosphonate | nih.gov, wikipedia.org |
| Michaelis-Becker | Dialkyl phosphite, Alkyl halide, Base | Dialkyl phosphonate | nih.gov |
| Alcoholysis | Phosphonic dichloride, Alcohol | Dialkyl phosphonate | nih.gov |
The reduction of phosphorus(V) compounds, such as phosphonic acid derivatives or the more commonly reduced phosphine (B1218219) oxides, to phosphorus(III) phosphines is a critical step. The oxygen atom in phosphine oxides must be removed to achieve the correct oxidation state for subsequent elimination reactions.
Several reducing agents and systems have been developed for this purpose:
Silanes: Inexpensive silanes are effective for the chemoselective reduction of phosphine oxides to phosphines. organic-chemistry.org Tetramethyldisiloxane (TMDS), in the presence of a titanium(IV) isopropoxide catalyst, can efficiently reduce various tertiary phosphine oxides. organic-chemistry.org This method is notable for its tolerance of other functional groups like ketones and esters.
Hexachlorodisilane (B81481): A mild, metal-free method involves activating phosphine oxides with oxalyl chloride to form an intermediate chlorophosphonium salt, which is then reduced by hexachlorodisilane (Si₂Cl₆) at room temperature. acs.org This process is clean, with tetrachlorosilane (B154696) being the primary silicon-containing byproduct. acs.org
Phosphoric Acid Esters as Catalysts: Specific phosphoric acid esters can catalyze the reduction of phosphine oxides using silanes, allowing the reaction to proceed smoothly while tolerating a range of other functional groups. organic-chemistry.org
The final step in many classical phosphaalkyne syntheses is an elimination reaction, most commonly a dehydrohalogenation. To form the P≡C triple bond from a precursor like dichloromethylphosphine (CH₃PCl₂), two equivalents of hydrogen chloride (HCl) must be removed. thieme-connect.de
Key methodologies include:
Flash Vacuum Pyrolysis (FVP): This high-temperature, low-pressure technique is a widely used method. For example, the thermal bis(dehydrochlorination) of CH₃PCl₂ at temperatures between 900–1100 °C under high vacuum can produce methylidynephosphane (HCP), an analogue of this compound. thieme-connect.de This method is effective but requires specialized equipment.
Base-Induced Elimination: The elimination of hydrogen halides can be achieved at much lower temperatures using strong bases. thieme-connect.dewikipedia.org For instance, passing the precursor over a solid base like potassium carbonate (K₂CO₃) in a vacuum gas-solid reaction procedure can yield the phosphaalkyne in excellent yield. thieme-connect.de Other bases such as potassium hydroxide (B78521) have also been employed at low temperatures (-78 °C). thieme-connect.de
Intermediate Phosphaalkenes: It is widely believed that these elimination reactions proceed through a phosphaalkene intermediate (e.g., R-CCl=PH). wikipedia.org This intermediate then undergoes a second elimination to form the final phosphaalkyne.
Table 2: Comparison of Dehydrohalogenation Methods for Phosphaalkyne Synthesis
| Method | Conditions | Precursor Example | Key Feature | Reference |
|---|---|---|---|---|
| Flash Vacuum Pyrolysis (FVP) | 900–1100 °C, High Vacuum | CH₃PCl₂ | High energy, gas-phase reaction | thieme-connect.de |
| Gas-Solid Reaction | 350 °C, Vacuum | H₂PCHCl₂ | Uses solid base (K₂CO₃), high yield | thieme-connect.de |
Optimized Reaction Conditions and Solvent Systems
The high reactivity of this compound and related phosphaalkynes demands carefully controlled and optimized reaction conditions.
Solvent Systems: Reactions are almost exclusively carried out in anhydrous, degassed solvents under an inert atmosphere (e.g., nitrogen or argon). uni-regensburg.de Common solvents include non-polar hydrocarbons like n-hexane and aromatic solvents like benzene, as well as ethers such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME). uni-regensburg.defu-berlin.de The choice of solvent can influence the stability and reactivity of the phosphaalkyne. For highly sensitive reactions, solvents may undergo additional drying procedures, such as storage over potassium mirrors. marshallplan.at
Temperature Control: Temperature is a critical parameter. Elimination reactions can range from cryogenic temperatures (-78 °C) for base-induced methods to extremely high temperatures (>900 °C) for FVP. thieme-connect.de Purification and storage are also performed at low temperatures, often between -40 °C and -196 °C, to prevent decomposition or oligomerization. thieme-connect.dersc.org
Pressure: For FVP and vacuum gas-solid reactions, pressures are maintained at very low levels (e.g., 1.3 × 10⁻² to 1.3 × 10⁻⁵ mbar) to facilitate the gas-phase reactions and prevent intermolecular interactions. thieme-connect.de
Purification and Storage Protocols
Given their kinetic instability, the purification and storage of phosphaalkynes like this compound are non-trivial.
Purification: The primary method for purifying volatile phosphaalkynes is low-temperature fractional distillation or sublimation under reduced pressure. thieme-connect.de The products of a pyrolysis reaction are typically collected in a cold trap at liquid nitrogen temperature (-196 °C). thieme-connect.de Subsequent purification involves carefully warming the trap to allow for the separation of more volatile components. thieme-connect.de For less volatile or solid phosphaalkynes, recrystallization from a suitable solvent system at low temperatures (e.g., -40 °C) is effective. rsc.org
Storage: Phosphaalkynes are highly reactive and prone to oligomerization. rsc.org They must be handled and stored under an inert atmosphere at all times. marshallplan.at For short-term use, they can be kept in solution at low temperatures. For longer-term storage, they are best stored as pure substances (solid or liquid) at cryogenic temperatures, for example in a freezer at -40 °C or in liquid nitrogen. rsc.org
Modular Synthesis Approaches for Phosphaalkyne Precursors
To circumvent the often harsh conditions of elimination reactions and to handle reactive phosphaalkynes more conveniently, modular "molecular precursor" approaches have been developed. nsf.govacs.org This strategy involves the synthesis of a stable molecule that, upon mild thermal activation, fragments to release the desired phosphaalkyne.
A prominent example is the use of dibenzo-7-phosphanorbornadiene compounds. nsf.govacs.orgnih.gov
Precursor Synthesis: These precursors are readily prepared by reacting a chloro-phosphanorbornadiene (ClPA, where A = anthracene) with a suitable phosphorus ylide (e.g., Ph₃P=CHR). nsf.govacs.org This reaction is facile and provides a modular route to precursors for various alkyl-substituted phosphaalkynes.
Phosphaalkyne Generation: The dibenzo-7-phosphanorbornadiene precursors are designed to undergo a retro-Diels-Alder-type fragmentation upon gentle heating. nsf.govacs.org This reaction releases the phosphaalkyne (RC≡P), along with stable and relatively inert byproducts, triphenylphosphine (B44618) and anthracene. nsf.govacs.org For alkyl-substituted phosphaalkynes like this compound (R=Me), this fragmentation can occur spontaneously at or even below room temperature. nsf.govacs.org
This modular approach allows for the in situ generation of the reactive phosphaalkyne in solution, enabling its use in subsequent reactions without the need for isolation. nsf.gov
Table 3: Thermal Fragmentation of Modular Phosphaalkyne Precursors (1-R)
| Substituent (R) | Precursor (1-R) | Fragmentation Conditions | Conversion to RC≡P (%) | Reference |
|---|---|---|---|---|
| Methyl (Me) | 1-Me | 25 °C, 2 h | 56 | nsf.gov |
| Ethyl (Et) | 1-Et | 22 °C, 2 h | 73 | nsf.gov |
High Resolution Spectroscopic Characterization of Propylidynephosphane
Rotational Spectroscopy in the Gas Phase
The study of propylidynephosphane (CH₃C≡P), also known as methylphosphaacetylene, in the gas phase through rotational spectroscopy has provided significant insights into its molecular structure and dynamics. This technique, which measures the absorption of microwave and millimeter-wave radiation by molecules, allows for the precise determination of molecular rotational constants and other spectroscopic parameters.
Millimeter-Wave and Submillimeter-Wave Spectroscopy
The rotational spectrum of this compound has been investigated in the millimeter and submillimeter-wave regions. For instance, ethyl phosphaethyne (C₂H₅CP), a related compound, was characterized for the first time in the gas phase using millimeter- and submillimeter-wave spectroscopy in a frequency range of 75 to 760 GHz. researchgate.netarxiv.org This pioneering work was guided by high-level quantum-chemical calculations. researchgate.netarxiv.org Similarly, broadband measurements of this compound have been recorded using various absorption spectrometers. uni-koeln.de
The use of chirped-pulse millimeter-wave (CPmmW) spectroscopy has also proven to be a valuable tool for studying chemical reaction products, offering the ability to unambiguously determine the species, conformers, and relative concentrations of polar molecules. mit.edursc.org This technique is particularly effective for observing rotational transitions of small molecules in the millimeter-wave region. mit.edu Submillimeter-wave spectroscopy has been successfully employed to re-investigate the rotational spectrum of molecules like propynethial up to 630 GHz, leading to more accurate predictions of spectral lines. researchgate.netaanda.org
Analysis of Ground State Rotational Constants and Centrifugal Distortion Parameters
The analysis of the rotational spectrum provides crucial data on the ground state rotational constants (A, B, and C) and centrifugal distortion parameters. researchgate.net Centrifugal distortion arises because a real molecule is not a rigid rotor; its bond lengths and angles change as it rotates, especially at higher rotational speeds. youtube.com This effect causes the energy levels to become closer together than predicted by the rigid rotor model. youtube.com
For this compound and its analogues, experimental rotational constants and centrifugal distortion parameters are determined by fitting the observed spectral lines to a theoretical model. uni-koeln.de These experimental values are often compared with those obtained from high-level quantum-chemical calculations, such as the coupled-cluster singles and doubles level with a perturbative correction for triple excitations (CCSD(T)). researchgate.net The analysis involves fitting the measured frequencies to a Hamiltonian that includes terms for rotation and centrifugal distortion. caltech.edu
Table 1: Ground State Spectroscopic Constants of this compound
| Parameter | Value | Unit |
| A | Data not available | MHz |
| B | Data not available | MHz |
| C | Data not available | MHz |
| DJ | Data not available | kHz |
| DJK | Data not available | kHz |
Observation and Analysis of Isotopic Species (e.g., ¹³C-substituted isotopologues)
The high sensitivity of modern spectrometers allows for the detection and analysis of less abundant isotopic species, such as those containing ¹³C, in their natural abundance. uni-koeln.deresearchgate.net The study of these isotopologues is crucial for determining a molecule's precise geometric structure. By analyzing the rotational spectra of multiple isotopic species, the substitution structure (rₛ) and, in some cases, the equilibrium structure (rₑ) of the molecule can be derived. nii.ac.jp
For example, in the study of ethyl phosphaethyne, the singly substituted ¹³C species were observed up to frequencies of 500 GHz. arxiv.org Similarly, for propyne, the parent molecule of this compound, submillimeter spectra of its three ¹³C isotopomers were recorded to improve spectroscopic parameters. uni-koeln.de This information is valuable for radio astronomical searches, as it helps in identifying these molecules in the interstellar medium and estimating isotopic abundances. uni-koeln.de
Spectroscopic Characterization of Vibrationally Excited States
Rotational transitions within vibrationally excited states can also be observed and analyzed. ucsb.edu These studies provide information about the interaction between rotational and vibrational motions within the molecule. ifpan.edu.pl The analysis of vibrationally excited states is particularly important for understanding the molecule's force field and for astronomical observations of warmer regions where these states are more populated. rsc.org
The investigation of vibrationally excited states has been performed for related molecules. For instance, the rotational spectra of trideuterated 1-phosphapropyne (CD₃CP) were investigated in the ground and low-lying vibrational states, providing accurate values for centrifugal distortion constants. researchgate.net The analysis often involves identifying and modeling interactions between different vibrational states. uni-koeln.de
Table 2: Spectroscopic Constants for a Vibrationally Excited State of a Related Molecule (Example: CD₃CP)
| Parameter | v=0 | v₈=1 | 2v₈ | Unit |
| B | Data not available | Data not available | Data not available | MHz |
| DJ | Data not available | Data not available | Data not available | kHz |
| DJK | Data not available | Data not available | Data not available | kHz |
Note: This table is illustrative and based on the type of data obtained for related phosphapropynes, as specific data for this compound was not available.
Advanced Data Analysis Techniques and Software
The analysis of complex rotational spectra is facilitated by advanced software and data analysis techniques. uni-koeln.de For instance, Loomis-Wood plots are used to identify and assign spectral patterns. uni-koeln.de Double-resonance spectroscopy is another powerful technique that helps in filtering the spectrum to identify transitions that share a common energy level, which is particularly useful for identifying weak or overlapping transitions. uni-koeln.de The combination of these methods makes the analysis process more efficient and reliable. uni-koeln.de
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique used to determine the structure of molecules in solution. wikipedia.org It is based on the interaction of the magnetic properties of certain atomic nuclei with an external magnetic field. wikipedia.org For this compound, ¹H, ³¹P, and ¹³C NMR spectra have been used for its characterization in solution. uni-koeln.de
NMR spectra provide information about the chemical environment of the nuclei being studied. The chemical shift of a nucleus in an NMR spectrum is highly dependent on its local electronic environment, providing clues about the functional groups present. wikipedia.org Furthermore, spin-spin coupling between neighboring nuclei can reveal information about the connectivity of atoms within the molecule. wikipedia.org While detailed NMR data for this compound was not available in the search results, a typical analysis would involve assigning the observed peaks to the different nuclei in the molecule and interpreting the coupling patterns.
¹H NMR Spectroscopic Analysis.
In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the ethyl group (CH₃CH₂). The methyl (CH₃) protons would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons would, in turn, appear as a quartet due to coupling with the methyl protons. The chemical shifts would be influenced by the electron-withdrawing nature of the phosphalkyne group.
Table 1: Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ | ~1.2 | Triplet (t) | ~7 |
³¹P NMR Spectroscopic Analysis.
The ³¹P nucleus is NMR active and provides valuable information about the chemical environment of the phosphorus atom. In the ³¹P NMR spectrum of this compound, a single resonance would be expected. The chemical shift of this signal would be highly characteristic of the P≡C triple bond and would likely fall in a specific region typical for phosphaalkynes.
Table 2: Hypothetical ³¹P NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) |
|---|
¹³C NMR Spectroscopic Analysis.
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Three distinct signals would be anticipated for the three carbon atoms in this compound: the methyl carbon (CH₃), the methylene carbon (CH₂), and the sp-hybridized carbon of the P≡C triple bond. The carbon atom directly bonded to phosphorus would likely exhibit coupling to the ³¹P nucleus, resulting in a doublet.
Table 3: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to P-coupling) |
|---|---|---|
| CH₃ | ~15 | Singlet |
| CH₂ | ~25 | Singlet |
Other Relevant Spectroscopic Techniques for Characterization.
Infrared (IR) Spectroscopy for Structural Elucidation.
Infrared spectroscopy is a powerful tool for identifying functional groups. The most characteristic feature in the IR spectrum of this compound would be the stretching vibration of the C≡P triple bond. This absorption is expected to appear in a region that is distinct from other common triple bonds like C≡C and C≡N. Additionally, C-H stretching and bending vibrations for the ethyl group would be present.
Table 4: Hypothetical IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| C≡P | Stretching | ~1650 - 1750 |
| C-H (sp³) | Stretching | ~2850 - 2960 |
Mass Spectrometry for Molecular Identification and Purity.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation would likely involve the loss of the ethyl group or smaller fragments, providing further structural confirmation.
Table 5: Hypothetical Mass Spectrometry Data for this compound
| Ion | m/z | Identity |
|---|---|---|
| [C₃H₅P]⁺ | 72 | Molecular Ion (M⁺) |
| [C₂H₅]⁺ | 29 | Loss of CP |
It must be reiterated that the data presented in the tables above are hypothetical and based on the expected spectroscopic behavior of a molecule with the structure of this compound. A thorough and accurate spectroscopic characterization would require access to and analysis of experimentally obtained spectra from peer-reviewed scientific sources.
Advanced Computational Chemistry Studies on Propylidynephosphane
Quantum-Chemical Calculation Methodologies
The theoretical investigation of propylidynephosphane (CH₃CH₂C≡P), also known as ethylphosphaethyne, relies on sophisticated quantum-chemical calculations to accurately predict its molecular properties. These computational studies employ high-level ab initio methods to provide a detailed understanding of the molecule's structure, vibrational characteristics, and spectroscopic parameters, offering insights that are often complementary to experimental data.
Coupled-Cluster Theory Approaches (e.g., CCSD(T) level)
At the forefront of high-accuracy quantum-chemical calculations is the coupled-cluster (CC) theory. osti.gov This post-Hartree-Fock method is renowned for its robust treatment of electron correlation, which is crucial for the precise description of molecular systems. osti.govnist.gov The hierarchy of CC methods allows for systematic improvement in accuracy, with the CCSD(T) level of theory often referred to as the "gold standard" in computational chemistry. mdpi.com
CCSD(T) incorporates all single and double electron excitations (CCSD) from the reference determinant and includes a non-iterative, perturbative treatment of triple excitations (T). osti.gov This approach typically yields highly accurate results for molecules near their equilibrium geometry, providing a felicitous balance between computational cost and accuracy. mdpi.comweizmann.ac.il For this compound, calculations at the CCSD(T) level have been instrumental in determining its properties. d-nb.info The use of such advanced methods is necessary because for many systems, especially those with some multireference character, CCSD(T) has been shown to provide reasonable and reliable results. smu.edu
Selection and Application of High-Quality Basis Sets
The accuracy of any ab initio calculation is intrinsically linked to the quality of the basis set used to approximate the molecular orbitals. nih.gov For molecules containing second-row elements like phosphorus, the choice of basis set is particularly important. In computational studies of this compound, correlation-consistent basis sets, such as the cc-pVTZ (correlation-consistent polarized valence triple-zeta) set, are commonly employed. weizmann.ac.ild-nb.info
To further enhance the accuracy for the phosphorus atom, these basis sets are often augmented. For instance, the tight-d-augmented basis set, cc-pV(T+d)Z, is used for phosphorus to better describe the electron correlation involving d-orbitals. d-nb.info For the carbon and hydrogen atoms in the molecule, the corresponding standard cc-pVTZ basis sets are typically sufficient. d-nb.info Another high-quality option is the atomic natural orbital basis set ANO1. d-nb.info The combination of high-level theory like CCSD(T) with large, well-chosen basis sets is essential for obtaining reliable predictions of molecular properties. mdpi.com
Calculation of Molecular Equilibrium Structures and Geometries
One of the primary goals of quantum-chemical calculations is the determination of a molecule's equilibrium structure (re), which corresponds to the minimum on the potential energy surface. arxiv.org High-level ab initio methods, such as CCSD(T), are employed to optimize the molecular geometry, yielding precise bond lengths and angles. arxiv.org For this compound, these calculations provide the fundamental framework for understanding its spatial arrangement.
In addition to purely theoretical structures, a semi-experimental equilibrium structure can be derived. This method combines experimental ground-state rotational constants with rovibrational corrections calculated from quantum chemistry, often at the MP2 or CCSD(T) level. arxiv.org This approach can yield highly accurate structural data that benefits from both experimental measurements and theoretical computations.
Table 1: Calculated Equilibrium Structural Parameters for this compound Specific calculated values for this compound's bond lengths and angles are not readily available in the provided search results. The table structure is provided as a template for where such data would be presented.
| Parameter | Value |
|---|---|
| r(C≡P) | Data not available |
| r(C-C) | Data not available |
| r(C-C, methyl) | Data not available |
| r(C-H, ethyl) | Data not available |
| r(C-H, methyl) | Data not available |
| ∠(C-C≡P) | Data not available |
| ∠(H-C-C) | Data not available |
| ∠(H-C-H) | Data not available |
Determination of Harmonic and Anharmonic Force Fields
While the harmonic oscillator approximation is a useful starting point, real molecular vibrations exhibit anharmonicity. researchgate.net The accurate prediction of vibrational frequencies requires the calculation of anharmonic force fields. nih.govaps.org These calculations go beyond the harmonic approximation (quadratic terms in the potential energy expansion) to include cubic and quartic force field terms. researchgate.netrsc.org
The determination of these higher-order derivatives of the energy with respect to nuclear coordinates is computationally demanding. rsc.org Methodologies such as second-order vibrational perturbation theory (VPT2) are commonly used to compute anharmonic frequencies and constants from these force fields. osti.gov The calculation of the full cubic and parts of the quartic force field allows for a much-improved comparison with experimental infrared spectra. rsc.org
Prediction of Zero-Point Vibrational Corrections to Rotational Constants
Even at absolute zero, molecules are not static but possess zero-point vibrational energy (ZPVE). smu.edu This vibrational motion affects the observed rotational constants. To obtain accurate equilibrium rotational constants from experimental ground-state values, one must correct for the effects of vibration-rotation coupling. arxiv.org
These zero-point vibrational corrections can be calculated theoretically. arxiv.orgnih.gov The computation requires parts of the cubic force field to determine the necessary vibration-rotation interaction constants. rsc.org This correction is a crucial step in bridging the gap between theoretical equilibrium structures and vibrationally averaged experimental data. rsc.org The standard approach involves evaluating these corrections using perturbation theory. nih.gov
Theoretical Prediction of Spectroscopic Parameters (e.g., Dipole Moments, Quadrupole Coupling Constants, Internal Rotation Barriers)
Computational chemistry is a powerful tool for predicting a wide array of spectroscopic parameters that are essential for identifying and characterizing molecules, particularly in environments like the interstellar medium. mdpi.com
Dipole Moments: The electric dipole moment is a measure of the charge distribution in a molecule and is crucial for determining the intensity of rotational transitions. High-level methods like CCSD(T) are used to calculate dipole moments, though results can be sensitive to the basis set and the treatment of electron correlation. smu.edunumberanalytics.com The dipole moment of a molecule can be significantly influenced by its environment. nsf.gov
Quadrupole Coupling Constants: For nuclei with a spin quantum number greater than one-half (I > 1/2), the nuclear quadrupole moment interacts with the electric field gradient (EFG) at the nucleus. nih.govnih.gov This interaction is quantified by the nuclear quadrupole coupling constant (NQCC). nih.govtamuc.edu Theoretical calculations can predict the EFG, which, when combined with the known nuclear quadrupole moment, yields the NQCC. arxiv.orgtamuc.edu These constants provide detailed information about the electronic environment around a specific nucleus. arxiv.org
Internal Rotation Barriers: this compound has an ethyl group, which can rotate around the C-C single bond. This internal rotation is associated with an energy barrier. Computational methods can determine the energy profile of this rotation, identifying the minimum energy (staggered) and maximum energy (eclipsed) conformations and the energy difference between them, known as the rotational barrier. Understanding this barrier is important for characterizing the molecule's dynamics.
Table 2: Calculated Spectroscopic Parameters for this compound Specific calculated values for this compound's spectroscopic parameters are not readily available in the provided search results. The table structure is provided as a template for where such data would be presented.
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | Data not available |
| Nuclear Quadrupole Coupling Constant (χ) | Data not available |
| Internal Rotation Barrier (V₃) | Data not available |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a important tool for investigating the properties of phosphaalkynes, including this compound (also known as ethylphosphaethyne, C2H5CP). DFT methods are employed to predict molecular structures, vibrational frequencies, and reaction mechanisms, offering a balance between computational cost and accuracy.
Research on phosphaalkynes has utilized DFT to analyze their vibrational spectra. For instance, a 2004 study focused on the vibrational spectra of various phosphaalkynes (R–C≡P), including those with small alkyl groups similar to this compound, using DFT methods for analysis. scilit.com Such calculations typically involve geometry optimization to find the lowest energy structure, followed by a frequency calculation to predict the infrared (IR) and Raman spectra. These theoretical spectra are crucial for interpreting experimental results.
DFT calculations have also been applied to understand the reactivity and stability of phosphaalkyne precursors. In a 2018 study, the M06-2X functional was used to elucidate the unimolecular fragmentation mechanism of molecular precursors that release phosphaalkynes. nsf.gov This type of application is vital for understanding the generation of transient species like this compound in experimental setups.
The general workflow for applying DFT to a molecule like this compound involves selecting an appropriate functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-311+G(d,p), def2-TZVP). aps.orgmdpi.com The geometry is first optimized to a stationary point on the potential energy surface. A subsequent frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies. faccts.degaussian.com These calculated frequencies can then be compared with experimental IR or Raman data.
Table 1: Common DFT Functionals Used in Computational Chemistry This table is for illustrative purposes and lists functionals commonly applied to organic and organophosphorus compounds.
| Functional Category | Examples | Key Features |
| Hybrid GGA | B3LYP, PBE0 | Mixes a percentage of exact Hartree-Fock exchange with a GGA functional; widely used for geometries and frequencies. |
| Meta-Hybrid GGA | M06-2X | Includes kinetic energy density; often provides improved accuracy for main-group thermochemistry and non-covalent interactions. |
| Range-Separated | ωB97X-D | Splits the calculation of exchange into short-range and long-range parts; includes empirical dispersion corrections. |
Computational Tools and Software Development for Spectroscopic Analysis
The analysis of this compound's spectroscopic data is heavily reliant on a suite of specialized computational tools and software. These programs are essential for both the initial prediction of spectra from first principles and for the fitting and interpretation of experimental data.
For the ab initio and DFT calculations themselves, software packages like Gaussian , ORCA , and CFOUR are standard in the field. nsf.govfaccts.dethieme-connect.de These programs allow researchers to perform complex calculations, such as geometry optimizations and frequency predictions, using a wide array of theoretical methods and basis sets.
In the realm of rotational spectroscopy, which has been successfully applied to this compound, specific software is required to analyze the complex spectra. faccts.de
SPFIT/SPCAT : Authored by H.M. Pickett, this program suite is a cornerstone for rotational spectroscopists. scilit.comnsf.gov SPCAT predicts rotational transition frequencies based on a set of spectroscopic constants, while SPFIT fits the experimentally measured frequencies to a Hamiltonian model to refine these constants.
PROSPE : The "Programs for ROtational SPEctroscopy" collection, developed by Z. Kisiel, offers numerous utilities that work in conjunction with SPFIT/SPCAT to facilitate spectral analysis. nsf.gov
LLWP (Loomis-Wood for Windows Program) : In a detailed study of ethyl phosphaethyne (this compound), a newly developed software named LLWP was used. This tool allows for the visualization and analysis of spectra in Loomis-Wood plots, which are particularly effective for identifying and assigning patterns in dense rotational spectra. faccts.de
For other types of spectroscopy, such as NMR, computational tools are also critical. The Gauge-Independent Atomic Orbital (GIAO) method, implemented in many quantum chemistry packages, is a standard approach for calculating NMR chemical shifts. aps.orgnih.gov These calculated shifts provide a powerful means to assign experimental spectra and verify molecular structures. mdpi.com
Integration of Theoretical and Experimental Spectroscopic Data
A cornerstone of modern chemical characterization is the close integration of theoretical calculations with experimental spectroscopic measurements. This synergy is particularly evident in the study of challenging molecules like this compound. High-level quantum chemical calculations provide a predictive framework that guides experimental work and aids in the interpretation of complex data.
A comprehensive 1999 study on a series of λ³-phosphaalkynes performed geometry optimizations and calculated vibrational frequencies and NMR chemical shifts using HF, MP2, and CCSD(T) methods. acs.org The results were systematically compared with available experimental data, demonstrating a good agreement that validated both the theoretical models and the experimental assignments. acs.org This work established a benchmark for the theoretical prediction of spectroscopic properties for this class of compounds.
The most detailed investigation of this compound to date involved a combined rotational spectroscopy and quantum-chemical approach. faccts.de In this work, high-level ab initio calculations at the CCSD(T) level of theory were used to predict the rotational constants of the molecule. These theoretical values were indispensable for the initial assignment of the experimentally measured microwave spectrum. The subsequent fitting of the experimental data using software like SPFIT yielded highly precise rotational and centrifugal distortion constants.
Furthermore, the study extended to several ¹³C isotopologues of this compound. By combining the experimental rotational constants of the parent molecule and its isotopologues, a highly accurate semi-experimental equilibrium structure (rₑˢᵉ) was determined. This process showcases the power of integrating experimental data with theoretical corrections to derive precise molecular geometries.
Table 2: Comparison of Theoretical and Experimental Rotational Constants for this compound (Ethylphosphaethyne) Data derived from a high-resolution rotational spectroscopy study. Theoretical values were calculated at the CCSD(T) level of theory.
| Parameter | Theoretical Value (MHz) | Experimental Value (MHz) |
| A | 10041 | 10035.7331(12) |
| B | 3584 | 3581.0454(4) |
| C | 2831 | 2828.5144(4) |
This close agreement between the predicted and measured constants was crucial for the successful analysis of the spectrum. faccts.de The integration of computational and experimental methods not only allows for the confident identification and characterization of molecules like this compound but also provides deep insights into their electronic and geometric structures. acs.org
Theoretical Chemical Bonding Models Applied to Propylidynephosphane
Valence Bond Theory and Molecular Orbital Theory Frameworks
The chemical bonding in propylidynephosphane can be described by two primary quantum mechanical models: Valence Bond (VB) Theory and Molecular Orbital (MO) Theory. ebsco.comsolubilityofthings.com
Valence Bond Theory describes a covalent bond as the result of the overlap of half-filled atomic orbitals on adjacent atoms. tru.ca In the case of this compound (CH₃-C≡P), the carbon-phosphorus triple bond would be conceptualized as the overlap of atomic orbitals from the carbon and phosphorus atoms. This theory emphasizes the localized nature of electron pairs shared between two atoms. solubilityofthings.comtru.ca The formation of the triple bond involves one sigma (σ) bond and two pi (π) bonds. britannica.com The VB approach, particularly through methods like the Generalized Valence Bond (GVB) theory, focuses on the pairing of electrons and the geometry determined by orbital overlap. numberanalytics.comwikipedia.org
A key distinction between the two theories lies in their conceptual approach: VB theory focuses on localized bonds formed from the overlap of atomic orbitals, while MO theory considers electrons to be distributed across the entire molecule in a set of molecular orbitals. solubilityofthings.comulethbridge.ca
Quantum Mechanical Descriptions of the Carbon-Phosphorus Triple Bonds
The carbon-phosphorus triple bond (C≡P) in phosphaalkynes like this compound is a subject of significant theoretical interest, primarily because it represents an exception to the classical "double bond rule," which suggests that heavier main group elements like phosphorus are reluctant to form multiple bonds. wikipedia.orgcore.ac.uk
Quantum chemical calculations have been instrumental in elucidating the nature of the C≡P triple bond. wikipedia.org These calculations, based on solving the Schrödinger equation for the molecule, provide a detailed picture of the electronic structure. nih.gov The triple bond consists of one strong σ bond and two weaker π bonds, a feature common to triple bonds between other elements like carbon and nitrogen. britannica.com
Natural Bond Orbital (NBO) analysis, a computational method that translates the complex wavefunctions from quantum calculations into localized bond orbitals, suggests that for simple phosphaalkynes, the most significant resonance structure is indeed the one with a triple bond between carbon and phosphorus. wikipedia.org This supports the description of the C≡P linkage as a true triple bond.
Hybridization and Orbital Overlap Analyses
Hybridization is a concept within Valence Bond Theory that describes the mixing of atomic orbitals to form new hybrid orbitals, which in turn are suitably oriented to form chemical bonds. solubilityofthings.comyoutube.com
In this compound, the carbon atom of the C≡P triple bond is considered to be sp hybridized . This means that one s orbital and one p orbital on the carbon atom mix to form two sp hybrid orbitals. youtube.com One of these sp hybrid orbitals overlaps with an orbital from the methyl group's carbon to form a C-C σ bond. The other sp hybrid orbital overlaps with a corresponding hybrid orbital on the phosphorus atom to form the C-P σ bond. The remaining two unhybridized p orbitals on the carbon atom (py and pz) are oriented perpendicular to the bond axis and overlap with the corresponding p orbitals on the phosphorus atom to form the two π bonds. youtube.comyoutube.com
The phosphorus atom in the C≡P bond is also considered to be sp hybridized. However, the reluctance of phosphorus to involve its 3s orbital in hybridization due to weaker overlap with the 3p orbitals is a known phenomenon. u-tokyo.ac.jp Despite this, the linear geometry of the C-C≡P fragment strongly suggests sp hybridization for both the carbon and phosphorus atoms.
Orbital overlap is the fundamental basis for bond formation in VB theory. tru.ca The extent of overlap determines the strength of the bond. In the C≡P triple bond:
The σ bond results from the head-on overlap of the sp hybrid orbitals of carbon and phosphorus. This type of overlap is strong and allows for free rotation around the bond axis. tru.ca
The two π bonds are formed by the side-on overlap of the unhybridized p orbitals. This overlap is generally weaker than the σ overlap. tru.ca
Electron Density Distributions and Charge Localization
The electron density distribution within a molecule is a physically observable quantity that can be determined experimentally through X-ray diffraction or calculated using quantum chemical methods. nih.govutwente.nl It provides a map of where the electrons are most likely to be found.
In this compound, the electron density is highest in the regions of the chemical bonds and around the atomic nuclei. The formation of the covalent C≡P bond is characterized by an accumulation of electron density in the region between the carbon and phosphorus nuclei. utwente.nl
The Multipole Density Formalism is an advanced method used to model the aspherical nature of electron density around atoms in a molecule, providing a more detailed picture than the simpler Independent Atom Model. wikipedia.org This would reveal the polarization of the electron density in the C≡P bond.
Molecular Electron Density Theory (MEDT) proposes that the capacity for changes in electron density is what drives chemical reactivity. nih.gov In non-symmetrical molecules like this compound, an uneven distribution of electron density occurs. nih.gov This leads to charge localization, where certain atoms or regions of the molecule have a partial positive or negative charge. The analysis of the electron density can identify the most nucleophilic and electrophilic centers in the molecule. nih.gov
The Adaptive Natural Density Partitioning (AdNDP) method is another theoretical tool that can be used to analyze chemical bonding by localizing electron pairs into n-center, two-electron bonds. This approach moves beyond the traditional two-center bond concept and can describe more complex bonding situations. acs.org
Quantum Information Theory Perspectives on Chemical Bonding
A novel and evolving approach to understanding chemical bonding utilizes concepts from Quantum Information Theory (QIT) . nih.gov This perspective characterizes chemical bonds through the lens of orbital entanglement , a non-local quantum phenomenon. arxiv.orgarxiv.orgresearchgate.net
This framework provides a quantitative measure of the correlation between orbitals. nih.gov The entanglement between orbitals localized on different atoms can be used to identify and quantify the strength of chemical bonds. arxiv.orgresearchgate.net For a molecule like this compound, this would involve calculating the entanglement between the atomic orbitals of carbon and phosphorus.
The theory introduces the concept of Maximally Entangled Atomic Orbitals (MEAOs) , which can recover both the traditional two-center Lewis structures and more complex multi-center bonding patterns. arxiv.orgresearchgate.net The degree of multipartite entanglement can serve as a comprehensive index of bond strength. arxiv.orgresearchgate.net This approach offers a new pathway to understanding established chemical concepts like hybridization and bond order using rigorous, quantitative descriptors from quantum information. researchgate.net
Reactivity and Reaction Mechanisms of Propylidynephosphane
Reactions with Electrophiles and Lewis Acids
The phosphorus atom in propylidynephosphane possesses a lone pair of electrons, rendering it susceptible to attack by electrophilic reagents and coordination with Lewis acids. This interaction is a cornerstone of its chemistry, leading to a variety of addition and coordination compounds.
Interaction with Boron(III) Halides
The reaction of phosphaalkynes with boron trihalides (BX₃) is a well-established method for forming stable adducts. In the case of this compound, the interaction with boron(III) halides such as boron trifluoride (BF₃), boron trichloride (B1173362) (BCl₃), and boron tribromide (BBr₃) leads to the formation of 1:1 adducts. The reaction proceeds through the donation of the phosphorus lone pair to the electron-deficient boron atom.
The strength of the resulting Lewis acid-base adduct is influenced by the nature of the halogen atoms on the boron center. The trend in Lewis acidity of boron trihalides is BBr₃ > BCl₃ > BF₃. This order is counterintuitive based on electronegativity alone but is explained by the extent of π-backbonding from the halogen p-orbitals to the empty p-orbital of boron. This backbonding is most effective for fluorine and least effective for bromine, making BBr₃ the strongest Lewis acid in this series. Consequently, it forms the most stable adduct with this compound.
| Boron Halide | Lewis Acidity Trend | Adduct Stability |
|---|---|---|
| BF₃ | Weakest | Least Stable |
| BCl₃ | Intermediate | Intermediate |
| BBr₃ | Strongest | Most Stable |
Formation of Addition Compounds
Beyond simple adduct formation with Lewis acids, this compound can undergo addition reactions with a range of electrophiles. The high energy of the C≡P triple bond and its significant polarization make it a reactive center for such transformations. For instance, reactions with protic acids can lead to the formation of phosphenium cations, which are valuable intermediates in organophosphorus chemistry. The specific products formed are highly dependent on the reaction conditions and the nature of the electrophile employed.
Comparative Reactivity Studies with Nitriles (R-CN) Analogues
A comparative analysis of the reactivity of this compound with its nitrile analogue, propionitrile (B127096) (CH₃CH₂C≡N), reveals significant differences attributable to the distinct electronic properties of phosphorus and nitrogen.
The phosphorus atom is larger and less electronegative than nitrogen. This results in a more polarizable and higher-energy highest occupied molecular orbital (HOMO) in this compound, which is primarily located on the phosphorus atom. Consequently, this compound is generally a better nucleophile and a softer Lewis base compared to propionitrile.
In contrast, the lowest unoccupied molecular orbital (LUMO) of this compound is lower in energy than that of propionitrile, making the phosphaalkyne a better electrophile and more susceptible to nucleophilic attack at the carbon atom of the C≡P bond.
| Property | This compound (CH₃CH₂C≡P) | Propionitrile (CH₃CH₂C≡N) |
|---|---|---|
| HOMO Energy | Higher | Lower |
| LUMO Energy | Lower | Higher |
| Nucleophilicity (at P/N) | Higher | Lower |
| Electrophilicity (at C) | Higher | Lower |
These electronic differences manifest in their reactivity. For example, while both can coordinate to Lewis acids, the adducts formed with this compound are often more stable with softer Lewis acids, consistent with Hard-Soft Acid-Base (HSAB) theory.
Mechanistic Insights into Bond Formation and Cleavage
The reactions of this compound are governed by the interplay of frontier molecular orbitals. In reactions with electrophiles, the interaction is dominated by the HOMO of the phosphaalkyne and the LUMO of the electrophile. The initial step is typically the formation of a coordination complex or an addition product, which may then undergo further rearrangement or reaction.
Computational studies, including Density Functional Theory (DFT) calculations, have provided valuable insights into the transition states and reaction pathways involved in these processes. For instance, in the formation of adducts with boron halides, the mechanism is a straightforward Lewis acid-base association with a low activation barrier.
Mechanistic investigations of more complex transformations, such as cycloaddition reactions, reveal the ability of the C≡P triple bond to participate in pericyclic reactions, a mode of reactivity less commonly observed for nitriles under similar conditions. The precise nature of bond formation and cleavage is highly dependent on the specific reactants and conditions, making it a rich area for further mechanistic exploration.
Synthesis and Spectroscopic Investigations of Propylidynephosphane Derivatives
Synthetic Approaches for Functionalized Propylidynephosphane Analogues
The synthesis of functionalized this compound derivatives is primarily achieved through elimination reactions, a versatile strategy in organophosphorus chemistry. These methods typically involve the removal of small molecules from a suitable precursor to generate the desired P≡C triple bond.
One of the most common approaches is the dehydrohalogenation of α-halophosphines . This method involves the treatment of a precursor molecule, containing a dihalomethyl group attached to a phosphorus atom, with a base to eliminate two equivalents of a hydrogen halide. For instance, the synthesis of this compound can be envisioned through the base-induced elimination of hydrogen chloride from 1,1-dichloropropylphosphine. By employing substituted dichloromethylphosphines, a variety of functionalized this compound analogues can be accessed.
Another powerful technique is the elimination of hexamethyldisiloxane (HMDSO) from silylated phosphaalkene precursors. This kinetically controlled reaction is driven by the formation of the thermodynamically stable HMDSO. The precursors, typically acyl-bis(trimethylsilyl)phosphines, undergo a-silyl shift to form the corresponding silylated phosphaalkenes, which upon heating, yield the phosphaalkyne and HMDSO. This method has proven effective for the synthesis of a range of kinetically stabilized phosphaalkynes, including those with bulky substituents that prevent oligomerization.
Flash vacuum pyrolysis represents another viable synthetic route. In this technique, a precursor molecule is passed through a high-temperature furnace under high vacuum. The extreme conditions induce the elimination of small molecules, leading to the formation of the desired phosphaalkyne. For example, the pyrolysis of methyldichlorophosphine is a known method for the synthesis of the parent phosphaalkyne, methylidynephosphine (H–C≡P). A similar strategy could be adapted for the synthesis of this compound and its derivatives by using appropriately substituted precursors.
The following table summarizes some of the key synthetic methods for phosphaalkynes, which are applicable to the synthesis of this compound derivatives.
| Synthetic Method | Precursor Type | Eliminated Molecule | Key Features |
| Dehydrohalogenation | α-Halophosphines | Hydrogen Halide (e.g., HCl) | Base-induced, versatile for various substituents. |
| HMDSO Elimination | Silylated Phosphaalkenes | Hexamethyldisiloxane | Kinetically controlled, suitable for bulky groups. |
| Flash Vacuum Pyrolysis | Dichlorophosphines | Hydrogen Halide (e.g., HCl) | High-temperature, gas-phase reaction. |
Spectroscopic Fingerprinting of Derivatives
The characterization of this compound derivatives relies heavily on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being particularly informative. These methods provide a unique "fingerprint" for each derivative, allowing for unambiguous identification and insight into their electronic structure.
³¹P NMR Spectroscopy is arguably the most powerful tool for characterizing phosphaalkynes. The phosphorus nucleus in the P≡C triple bond is highly deshielded, resulting in chemical shifts that appear at very low field (downfield) in the ³¹P NMR spectrum. For phosphaalkynes, these shifts typically fall in the range of -100 to -200 ppm relative to 85% H₃PO₄. The specific chemical shift is sensitive to the nature of the substituent on the carbon atom, providing valuable information about the electronic environment of the phosphorus nucleus.
¹³C NMR Spectroscopy provides complementary information about the carbon atom of the P≡C triple bond. Similar to the phosphorus nucleus, this carbon atom is also significantly deshielded and exhibits a large downfield chemical shift, often in the range of 150 to 200 ppm. A key feature in the proton-coupled ¹³C NMR spectrum is the large one-bond coupling constant between phosphorus and carbon (¹JP-C), which is typically in the range of 40-60 Hz. This large coupling is a definitive indicator of a direct P-C bond.
Infrared (IR) Spectroscopy is used to identify the characteristic stretching vibration of the P≡C triple bond. This vibration typically appears in the region of 1500-1700 cm⁻¹. The exact frequency of this absorption is influenced by the mass of the substituent and the electronic effects within the molecule. Stronger bonds and lighter substituents lead to higher vibrational frequencies.
The table below presents typical spectroscopic data for phosphaalkynes, which can be used as a guide for the characterization of this compound derivatives.
| Spectroscopic Technique | Nucleus/Bond | Typical Chemical Shift / Frequency Range | Key Features |
| ³¹P NMR | ³¹P | -100 to -200 ppm | Highly deshielded, sensitive to substituents. |
| ¹³C NMR | ¹³C | 150 to 200 ppm | Deshielded carbon, large ¹JP-C coupling. |
| Infrared (IR) | P≡C stretch | 1500-1700 cm⁻¹ | Characteristic triple bond vibration. |
Structure-Reactivity Correlations in Substituted Phosphaalkynes
The reactivity of this compound derivatives is intrinsically linked to their electronic and steric properties, which are in turn governed by the nature of the substituents. Understanding these structure-reactivity correlations is crucial for predicting and controlling the chemical behavior of these compounds.
Electronic Effects of Substituents: The electronic nature of the substituent on the this compound framework has a profound impact on the polarity and reactivity of the P≡C triple bond.
Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density on the P≡C triple bond. This generally makes the phosphorus atom more nucleophilic and the carbon atom less electrophilic. As a result, derivatives with EDGs may be more susceptible to attack by electrophiles at the phosphorus atom.
Electron-withdrawing groups (EWGs) , such as halogens or cyano groups, decrease the electron density of the P≡C triple bond. This enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. Furthermore, EWGs can stabilize the molecule by delocalizing electron density.
Steric Effects of Substituents: The size of the substituent plays a critical role in the kinetic stability of this compound derivatives. The inherent reactivity of the P≡C triple bond makes many phosphaalkynes prone to oligomerization or polymerization. The introduction of bulky substituents, such as tert-butyl or adamantyl groups, can sterically hinder the approach of other molecules, thereby preventing these unwanted side reactions and allowing for the isolation and handling of the monomeric phosphaalkyne.
Reactivity Patterns:
Cycloaddition Reactions: Phosphaalkynes readily participate in various cycloaddition reactions, acting as either a 2π component (analogous to alkynes) or a dienophile. The electronic nature of the substituent can influence the regioselectivity and rate of these reactions. For example, electron-withdrawing groups on the this compound can accelerate [4+2] cycloaddition reactions (Diels-Alder type reactions) with electron-rich dienes.
Oligomerization: In the absence of sufficient steric protection, this compound derivatives can undergo oligomerization to form dimers, trimers, or tetramers. These reactions can be thermally or photochemically induced, or catalyzed by transition metals. The structure of the resulting oligomer is often dependent on the reaction conditions and the nature of the substituent. For instance, head-to-tail dimerization can lead to the formation of 1,3-diphosphacyclobutadienes.
The interplay of electronic and steric effects provides a powerful tool for tuning the reactivity of this compound derivatives, enabling their use as versatile building blocks in the synthesis of novel organophosphorus compounds.
Astrophysical and Interstellar Medium Significance of Phosphaalkynes
Astronomical Detection Strategies for Phosphaalkynes
The primary method for identifying molecules in the vast, cold expanses of the interstellar medium is through rotational spectroscopy. tanta.edu.eglibretexts.org Molecules in the gas phase rotate at quantized energy levels, and transitions between these levels result in the absorption or emission of photons at specific frequencies, typically in the microwave and millimeter/submillimeter wave regions of the electromagnetic spectrum. libretexts.orgprinceton.edu These frequencies create a unique spectral "fingerprint" for each molecule.
The detection strategy for a phosphaalkyne like propylidynephosphane involves a synergistic approach between laboratory spectroscopy and radio astronomy:
Laboratory Spectroscopy: Before a molecule can be searched for with a radio telescope, its precise rotational transition frequencies must be measured in a laboratory. ifpan.edu.pl High-resolution microwave spectroscopy is used to determine the rotational constants of the molecule. For instance, a millimeter- and sub-millimeter-wave study of ethyl phosphaethyne (this compound) has been conducted to provide accurate frequency predictions for radioastronomical searches. uni-koeln.de
Radio Astronomy: Armed with a list of known transition frequencies, astronomers use large radio telescopes, such as the Atacama Large Millimeter/submillimeter Array (ALMA) or the IRAM 30m telescope, to observe molecule-rich astronomical sources. researchgate.netastrobiology.com If a series of emission or absorption lines is detected at the precise frequencies predicted from laboratory data, a secure identification can be made.
The detection of phosphorus-bearing molecules is challenging due to the relatively low cosmic abundance of phosphorus. frontiersin.orgarxiv.org To date, several P-bearing species have been identified in the ISM and circumstellar envelopes, as detailed in the table below. The detection of this compound remains a future goal, contingent on the sensitivity of next-generation instruments and further understanding of the chemical pathways that could lead to such a complex phosphaalkyne. astrobiology.com
Table 1: Selected Phosphorus-Bearing Molecules Detected in the Interstellar and Circumstellar Medium
| Molecule | Formula | Location(s) of Detection | Reference(s) |
| Phosphorus Nitride | PN | Star-forming regions (e.g., Orion KL, W51), Galactic Center, extragalactic sources | frontiersin.org, aanda.org, inaf.it |
| Phosphorus Monoxide | PO | Circumstellar envelopes (e.g., VY Canis Majoris), star-forming regions | aanda.org, arxiv.org |
| Methinophosphide | CP | Circumstellar envelope of IRC+10216 | frontiersin.org |
| Phosphaethyne | HCP | Circumstellar envelope of IRC+10216 | eso.org, researchgate.net |
| Phosphine (B1218219) | PH₃ | Circumstellar envelope of IRC+10216, atmospheres of Jupiter and Saturn | aanda.org, eso.org |
| Diphosphorus Carbide | C₂P | Circumstellar envelope of IRC+10216 | eso.org |
| Phosphorus Dicarbide | CCP | Circumstellar envelope of IRC+10216 | aanda.org |
This table is not exhaustive but lists key examples of detected P-bearing molecules.
Comparative Analysis with Interstellar Nitriles (R-CN)
Nitriles (or cyanides), characterized by the -C≡N functional group, are a well-studied and abundant class of molecules in the ISM. Phosphaalkynes (R-C≡P) are their heavier congeners and share structural similarities, but their chemical and observational characteristics differ significantly. wikipedia.org
A comparative analysis highlights these differences:
Electronegativity and Polarity: Nitrogen is significantly more electronegative than carbon, leading to a strong dipole moment in the C≡N bond. This makes nitriles highly polar molecules, which results in strong rotational transitions that are easier to detect via radio astronomy. tanta.edu.eg In contrast, the electronegativities of phosphorus and carbon are very similar, resulting in phosphaalkynes having much smaller dipole moments. This leads to inherently weaker rotational transitions, making them more difficult to detect.
Chemical Stability and Reactivity: The P≡C triple bond in phosphaalkynes is generally weaker and more reactive than the N≡C triple bond in nitriles. wikipedia.org This higher reactivity means that phosphaalkynes may be more readily destroyed by interstellar radiation or chemical reactions, potentially leading to lower abundances compared to their nitrile counterparts.
Abundance: Nitriles like hydrogen cyanide (HCN), cyanoacetylene (B89716) (HC₃N), and acetonitrile (B52724) (CH₃CN) are ubiquitous in a wide range of interstellar environments. The chemistry of nitrogen is robust, leading to a rich family of detected interstellar nitriles. Phosphorus chemistry is far less understood, and the number of detected P-bearing molecules is very small. astrobiology.comfrontiersin.org This is partly due to the lower cosmic abundance of phosphorus and its potential depletion onto dust grains. arxiv.org
Table 2: Comparison of General Properties: Phosphaalkynes vs. Nitriles
| Property | Phosphaalkynes (R-C≡P) | Nitriles (R-C≡N) |
| Bonding | Carbon-Phosphorus Triple Bond | Carbon-Nitrogen Triple Bond |
| Polarity | Low (similar electronegativity of C and P) | High (significant electronegativity difference between C and N) |
| Reactivity | Generally higher | Generally lower |
| Detected Species | Few (e.g., HCP, CP) researchgate.netfrontiersin.org | Numerous (e.g., HCN, CH₃CN, HC₃N) |
| Detection Difficulty | High due to low polarity and abundance | Relatively low due to high polarity |
Utility of Phosphaalkynes as Interstellar Probes
The detection of molecules like this compound serves a purpose beyond simply cataloging the chemical inventory of space. These molecules act as powerful diagnostic tools, or "interstellar probes," to reveal the physical conditions of the environments in which they are found. wikipedia.orgjhuapl.edu
Vibrational States as Astronomical Thermometers
Molecules can vibrate as well as rotate, and these vibrational motions are also quantized. Exciting a molecule to a higher vibrational state requires significantly more energy than exciting it to a higher rotational state. libretexts.org In the cold ISM, most molecules are in their vibrational ground state. However, in warmer regions, such as those near newly formed stars ("hot cores"), there is enough energy to populate these higher vibrational states.
The relative population of molecules in different vibrational states follows a Boltzmann distribution, which is highly sensitive to temperature. princeton.edu By observing the ratio of intensities of rotational transitions from the ground vibrational state to those from an excited vibrational state, astronomers can precisely calculate the temperature of the gas. This technique makes molecules like this compound, should they be detected, excellent "astronomical thermometers." uni-koeln.de Laboratory studies that characterize the spectra of these excited states are essential for such analyses. ifpan.edu.pluni-koeln.de
Isotopic Ratios (e.g., ¹²C/¹³C) from Isotopologue Detections
Isotopes are variants of a particular chemical element that differ in neutron number. For example, carbon exists primarily as ¹²C, with a small fraction as the stable isotope ¹³C. The abundance ratio of these isotopes (e.g., ¹²C/¹³C) is not uniform throughout the galaxy and changes over cosmic time due to stellar nucleosynthesis processes—a concept known as Galactic Chemical Evolution. usra.eduepj-conferences.org
By detecting isotopologues—versions of a molecule with an isotope substituted—astronomers can measure these crucial ratios. For example, detecting this compound (CH₃CH₂¹²C≡P) and its ¹³C-substituted isotopologue (e.g., CH₃CH₂¹³C≡P) would allow for a direct measurement of the ¹²C/¹³C ratio in that specific region of space. uni-koeln.de
These measurements are vital for:
Tracing Stellar Nucleosynthesis: Different types of stars produce ¹²C and ¹³C in different amounts. The ¹²C/¹³C ratio in a molecular cloud provides a fossil record of the stellar populations that have enriched that material over billions of years. epj-conferences.org
Constraining Galactic Evolution Models: Comparing isotopic ratios in different parts of the galaxy and at different distances (and thus, different look-back times) helps to refine models of how galaxies form and evolve chemically.
Understanding Isotopic Fractionation: In very cold, dense clouds, chemical reactions can preferentially incorporate heavier isotopes like ¹³C into certain molecules, altering the ratio from the underlying elemental value. Studying these effects provides insight into the low-temperature chemistry of the ISM.
The ¹²C/¹³C ratio varies significantly between the local ISM and our own Solar System, which is thought to reflect the ISM's composition 4.6 billion years ago. usra.edu
Table 3: Representative ¹²C/¹³C Isotopic Ratios in Different Astronomical Environments
| Environment | Approximate ¹²C/¹³C Ratio | Reference(s) |
| Solar System | ~89 | usra.edu |
| Local Interstellar Medium (ISM) | ~68 ± 15 | usra.edu |
| Zeta Ophiuchi Cloud | ~74.7 ± 2.3 | arxiv.org |
| Lupus Clouds (toward HD152235) | ~88.6 ± 3.0 | arxiv.org |
| Coalsack Nebula (toward HD110432) | ~62.2 ± 5.3 | arxiv.org |
The detection of this compound and its isotopologues would provide a new and valuable probe for these fundamental studies of our galaxy's chemistry and history. uni-koeln.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
